3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester is a complex organic compound characterized by a pyridine ring structure with carboxylic acid substituents at the 3 and 5 positions. The compound features a 1,4-dihydro configuration and is further substituted with a difluoromethylthio group at the 4-position of the pyridine ring. Its systematic name reflects its intricate structure, which includes multiple functional groups that contribute to its chemical properties and biological activity. The compound has a molecular formula of C18H22F2N2O4S and is identified by the CAS number 87240-31-1 .
The chemical reactivity of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester can be attributed to its functional groups. Key reactions include:
These reactions are significant for modifying the compound for various applications in research and industry.
Research indicates that this compound exhibits notable biological activities. It has been studied for its potential anti-inflammatory and anti-cancer properties. The presence of the difluoromethylthio group enhances its biological activity by improving its interaction with biological targets. Additionally, compounds with similar structures have shown efficacy in inhibiting certain enzymes and receptors, suggesting that this compound may also possess similar mechanisms of action .
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester typically involves several steps:
These steps may vary based on the specific synthetic route chosen by researchers .
The applications of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester are diverse:
Interaction studies have focused on how this compound interacts with various biological targets such as enzymes and receptors. Preliminary findings suggest that it may inhibit specific pathways involved in inflammation and tumor growth. Further studies are needed to elucidate its mechanism of action and potential side effects when used therapeutically .
Several compounds share structural similarities with 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester. These include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3,5-Pyridinedicarboxylic acid | Two carboxylic acid groups | Basic pyridine structure |
| Difluoromethylthio-substituted phenols | Substituted phenolic structures | Varying biological activities |
| Dimethyl esters of pyridine derivatives | Esterified forms of pyridine | Enhanced solubility |
The uniqueness of the target compound lies in its specific combination of functional groups and structural features that enhance its biological activity compared to these similar compounds .
This detailed examination highlights the significance of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester in both chemical research and potential therapeutic applications. Further studies will be crucial in fully understanding its capabilities and optimizing its use in various fields.